6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a phenyl group attached to a triazolothiadiazine core
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticonvulsant activity , suggesting that this compound may interact with targets involved in neuronal signaling.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal signaling and excitability
Result of Action
Based on its potential anticonvulsant activity , it may modulate neuronal signaling, leading to a reduction in seizure activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it could be developed into therapeutic agents for treating various diseases. Its interaction with biological targets can be explored for drug discovery.
Industry: In industry, this compound may find applications in the development of new materials or as a component in chemical processes.
Comparison with Similar Compounds
Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
Nitrophenyl derivatives: Compounds containing nitrophenyl groups can exhibit similar properties and reactivity.
Uniqueness: 6-(3-Nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific combination of functional groups, which can lead to unique chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Biological Activity
The compound 6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a member of the triazolo-thiadiazine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications through a detailed review of various studies and findings.
- Molecular Formula : C16H11N5O2S
- Molecular Weight : 337.36 g/mol
- Exact Mass : 337.063346 g/mol
- InChIKey : BTLPURAXHIPBRF-UHFFFAOYSA-N
These properties indicate that the compound is a nitrogen-rich heterocyclic molecule, which is crucial for its biological interactions.
Anticancer Activity
Research has shown that derivatives of triazolo-thiadiazines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases. This mechanism is vital for the elimination of malignant cells and has been explored in various cancer types:
- Caspase Activation : Compounds in this class have been identified as potent activators of caspases, which are essential for programmed cell death (apoptosis) .
- Cytotoxicity : In vitro studies have shown that related compounds significantly inhibit the growth of cancer cell lines such as HeLa and A549 with IC50 values ranging from 1.1 to 18.8 µM .
Analgesic and Anti-inflammatory Properties
The compound has also been evaluated for its analgesic and anti-inflammatory activities:
- Pain Relief : Some derivatives have demonstrated significant analgesic effects without causing gastric lesions, indicating a favorable safety profile .
- Anti-inflammatory Activity : The presence of an electron-withdrawing group on the phenyl ring enhances anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
Antioxidant Activity
Antioxidant properties are another important aspect of the biological activity of this compound:
- Lipid Peroxidation : Studies indicate that certain derivatives exhibit minimal lipid peroxidation, suggesting protective effects against oxidative stress .
Antimicrobial Activity
Emerging research indicates that triazolo-thiadiazines possess antimicrobial properties:
- Broad-spectrum Activity : Compounds in this family have shown effectiveness against various bacterial strains and fungi, indicating potential use in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolo-thiadiazines. Key observations include:
- Substituent Effects : The presence and nature of substituents at specific positions on the phenyl rings significantly influence biological activity. For example, substituents at position 6 enhance anticancer efficacy .
Substituent | Biological Activity | Notes |
---|---|---|
Electron-withdrawing groups (e.g., NO2) | Increased anticancer activity | Enhances apoptosis induction |
Alkyl groups | Moderate analgesic effects | Safe profile with reduced gastric toxicity |
Case Studies
-
Synthesis and Evaluation :
A study synthesized several triazolo-thiadiazine derivatives and evaluated their biological activities. Among them, compounds with nitrophenyl substitutions showed promising anticancer and anti-inflammatory activities . -
Cytotoxicity Testing :
In vitro testing against various cancer cell lines revealed that specific derivatives exhibited cytotoxicity rates between 54% to 65% against HeLa cells, showcasing their potential as anticancer agents .
Properties
IUPAC Name |
6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPURAXHIPBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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